Mercury(II) perchlorate trihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

mercury(2+);diperchlorate;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Hg.3H2O/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);;3*1H2/q;;+2;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJWPGPUWHLJIJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6HgO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703621 | |

| Record name | Mercury perchlorate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73491-34-6 | |

| Record name | Mercury perchlorate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury(II) perchlorate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Mercury(II) Perchlorate Trihydrate from Mercury(II) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of mercury(II) perchlorate (B79767) trihydrate from mercury(II) oxide. The primary synthesis route involves the reaction of mercury(II) oxide with perchloric acid. This document outlines the chemical principles, a detailed experimental protocol, and critical safety considerations for handling the hazardous materials involved. All quantitative data is presented in tabular format for clarity, and the experimental workflow is visualized using a process diagram. This guide is intended for laboratory professionals in chemistry and pharmaceutical development.

Introduction

Mercury(II) perchlorate, Hg(ClO₄)₂, is a powerful oxidizing agent and a useful precursor in the synthesis of other mercury compounds and catalysts.[1][2] It is typically available in its hydrated forms, with the trihydrate, Hg(ClO₄)₂·3H₂O, being a common variant. The synthesis from mercury(II) oxide (HgO) is a direct and common laboratory-scale method.[3] This guide details the procedure for this synthesis, emphasizing safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the reactants and the final product is provided below for reference.

| Property | Mercury(II) Oxide (Red) | Perchloric Acid (70% aq.) | Mercury(II) Perchlorate Trihydrate |

| CAS Number | 21908-53-2 | 7601-90-3 | 73491-34-6 |

| Molecular Formula | HgO | HClO₄ | Hg(ClO₄)₂·3H₂O |

| Molar Mass | 216.59 g/mol | 100.46 g/mol | 453.54 g/mol [2] |

| Appearance | Red or orange-red powder[4] | Colorless liquid[5] | White crystalline powder[6] |

| Solubility in Water | 0.0053 g/100 mL at 25 °C[7] | Miscible[5] | Soluble[6] |

| Density | 11.14 g/cm³[4] | ~1.67 g/cm³ | ~4 g/cm³[6] |

| Hazards | Highly toxic, environmental hazard[4] | Corrosive, strong oxidizer[5] | Oxidizer, highly toxic, corrosive |

Synthesis of this compound

The synthesis is based on the acid-base reaction between mercury(II) oxide and perchloric acid.

Chemical Equation:

HgO(s) + 2HClO₄(aq) → Hg(ClO₄)₂(aq) + H₂O(l)[3]

Experimental Protocol

Disclaimer: This protocol is a composite procedure based on established chemical principles for the synthesis of metal perchlorates, as a detailed, peer-reviewed experimental protocol for this specific synthesis was not available in the public domain at the time of writing. Extreme caution is advised.

Materials and Equipment:

-

Mercury(II) oxide (HgO), red or yellow powder

-

Perchloric acid (HClO₄), 70% aqueous solution

-

Deionized water

-

Glass reaction vessel (e.g., beaker or Erlenmeyer flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Fume hood

-

Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat

-

Crystallizing dish

-

Vacuum desiccator

Procedure:

-

Safety Precautions: All steps must be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Perchloric acid is highly corrosive and a powerful oxidizing agent, especially when heated. Mercury compounds are extremely toxic.

-

Reaction Setup: In a glass reaction vessel, place a magnetic stir bar.

-

Addition of Reactants:

-

Carefully weigh out a predetermined amount of mercury(II) oxide and add it to the reaction vessel.

-

Slowly and with constant stirring, add a stoichiometric excess (approximately 10-20%) of 70% perchloric acid to the mercury(II) oxide. The reaction is exothermic and should be controlled by cooling the vessel in an ice bath if necessary.

-

-

Dissolution:

-

Gently heat the mixture to between 50-60°C with continuous stirring to facilitate the dissolution of the mercury(II) oxide. Avoid overheating, as this can increase the oxidizing power of perchloric acid and lead to a hazardous situation.

-

Continue heating and stirring until all the mercury(II) oxide has dissolved, and the solution is clear.

-

-

Crystallization:

-

Allow the resulting solution to cool to room temperature.

-

Transfer the solution to a crystallizing dish and cover it with a watch glass.

-

Slowly evaporate the solvent at room temperature in the fume hood. Evaporation of the solution will initially lead to the formation of the hexahydrate.[3]

-

-

Formation of the Trihydrate:

-

To obtain the trihydrate, the hexahydrate can be gently heated under vacuum. Transfer the crystalline product to a vacuum-compatible container.

-

Heat the sample at approximately 30°C under vacuum.[3] The exact temperature and duration will need to be carefully controlled to avoid the formation of basic mercury perchlorates.[3] Monitoring the mass of the sample until it corresponds to the theoretical mass of the trihydrate is recommended.

-

-

Isolation and Storage:

-

Once the desired hydration state is achieved, the resulting white crystalline this compound should be collected.

-

Store the product in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials.

-

Quantitative Data

Due to the lack of specific literature reporting the yield for this synthesis, a theoretical yield calculation is provided. Researchers should determine the actual yield based on their experimental results.

| Reactant | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Theoretical Yield (based on 1g HgO) |

| HgO | 216.59 | Hg(ClO₄)₂·3H₂O | 453.54 | 2.09 g |

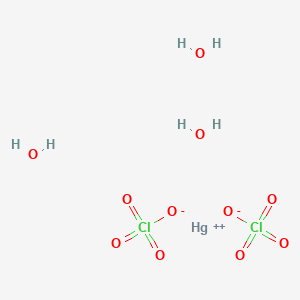

Experimental Workflow Diagram

The following diagram illustrates the logical steps in the synthesis of this compound from mercury(II) oxide.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

The synthesis of this compound involves extremely hazardous materials. Adherence to strict safety protocols is mandatory.

-

Mercury(II) Oxide: Highly toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen and teratogen.

-

Perchloric Acid: Highly corrosive to skin, eyes, and respiratory tract. A powerful oxidizing agent, especially when hot or concentrated, which can form explosive mixtures with organic materials, metals, and other reducing agents.

-

Mercury(II) Perchlorate: As a product, it is a strong oxidizer and highly toxic. It can be fatal if swallowed, inhaled, or in contact with skin.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A chemically resistant lab coat and gloves (e.g., nitrile) are essential.

-

Respiratory Protection: Work must be conducted in a certified chemical fume hood.

Handling and Storage:

-

Store mercury(II) perchlorate in a cool, dry, well-ventilated area, away from incompatible materials such as organic compounds, reducing agents, and flammable substances.

-

Keep containers tightly closed.

-

Avoid the formation of dust.

Waste Disposal:

-

All waste containing mercury must be collected and disposed of as hazardous waste according to institutional and local regulations. Do not discharge into drains.

Conclusion

The synthesis of this compound from mercury(II) oxide is a straightforward acid-base reaction. However, the extreme toxicity of mercury compounds and the hazardous nature of perchloric acid necessitate meticulous planning and execution in a controlled laboratory environment with appropriate safety measures. This guide provides a framework for researchers to safely conduct this synthesis. It is strongly recommended that any scientist undertaking this procedure conduct a thorough risk assessment and consult their institution's safety guidelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Cl2H6HgO11 | CID 53471339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]

- 4. Mercury(II) oxide - Wikipedia [en.wikipedia.org]

- 5. Perchloric acid - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. Mercuric oxide | HgO | CID 30856 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Mercury(II) Perchlorate Trihydrate

This technical guide provides a comprehensive overview of the physicochemical properties of Mercury(II) perchlorate (B79767) trihydrate. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and the visualization of key processes.

Physicochemical Properties

Mercury(II) perchlorate trihydrate is a white crystalline solid that is highly soluble in water.[1][2] It is a powerful oxidizing agent and is highly toxic. The quantitative physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Hg(ClO₄)₂·3H₂O | [1] |

| Molecular Weight | 453.54 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Not available for the trihydrate. Anhydrous form melts at 170 °C and the hexahydrate has a density of 2.84 g/cm³. | [4] |

| Boiling Point | Decomposes at 250 °C (anhydrous form) | [4] |

| Density | Not available for the trihydrate. | |

| Solubility | Soluble in water. Insoluble in benzene (B151609) and hexane. | [1][2] |

| CAS Number | 73491-34-6 | [5] |

Synthesis and Handling

2.1. General Synthesis

Hydrates of mercury(II) perchlorate are typically prepared by the reaction of mercury(II) oxide with concentrated perchloric acid.[4] Evaporation of the resulting solution leads to the formation of hydrated crystals. To obtain lower hydrates, such as the dihydrate, the hexahydrate can be heated in a vacuum.[4] Further heating does not yield the anhydrous form but results in a basic mercury perchlorate.[4]

2.2. Handling Precautions

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.[6] It is a strong oxidizer and can cause fire or explosion in contact with combustible materials.[6] It is fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.[7]

Experimental Protocols

3.1. Catalytic Application in Organic Synthesis: Cycloisomerization of Allenols

This compound has been demonstrated to be an effective catalyst for the cycloisomerization of α-allenols to 2,5-dihydrofurans.[8][9]

Experimental Procedure:

-

To a solution of the desired α-allenol (0.14 mmol) in THF (2.5 mL), add this compound (0.014 mmol).[8]

-

Seal the reaction tube and stir the mixture at 70 °C.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[8]

-

Upon completion, concentrate the reaction mixture under vacuum.[8]

-

Purify the resulting product by flash column chromatography using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.[8]

3.2. General Characterization Methods

-

X-ray Diffraction (XRD): Powder XRD can be used to determine the crystal structure and phase purity of the compound. The sample is finely ground and mounted on a sample holder, and the diffraction pattern is recorded as a function of the scattering angle (2θ).[10]

-

Spectroscopic Analysis (FT-IR and Raman):

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum can be obtained by placing a small amount of the sample on a suitable window (e.g., KBr pellet or ATR crystal) and recording the absorbance of infrared radiation.

-

Raman Spectroscopy: A Raman spectrum is obtained by irradiating the sample with a monochromatic laser source and detecting the inelastically scattered light.[11] The vibrational modes of the perchlorate ion (ClO₄⁻) are expected to be prominent in both FT-IR and Raman spectra.[3]

-

-

Thermal Analysis (TGA/DTA):

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for studying dehydration and decomposition processes.

-

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature, providing information on phase transitions and thermal decomposition.

-

Structural and Spectroscopic Information

4.1. Crystal Structure

Detailed crystal structure information for the trihydrate form of Mercury(II) perchlorate is not available in the reviewed literature. However, the hexahydrate, Hg(ClO₄)₂·6H₂O, has a trigonal crystal structure.[4]

4.2. Spectroscopic Data

FT-IR and FT-Raman spectra of this compound are available in spectral databases.[3] The spectra are expected to be dominated by the vibrational modes of the perchlorate anion (ClO₄⁻).

Toxicology and Biological Interactions

Mercury compounds are highly toxic. The mechanism of toxicity involves the high affinity of mercury(II) ions for sulfhydryl (-SH) groups in proteins and enzymes.[12] Binding of mercury to these groups can lead to enzyme inhibition and disruption of cellular functions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Cl2H6HgO11 | CID 53471339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]

- 5. strem.com [strem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Alternative to Precious Metals: Hg(ClO4)2·3H2O as a Cheap and Water-Tolerant Catalyst for the Cycloisomerization of Allenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. govinfo.gov [govinfo.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Mercuric perchlorate | 7616-83-3 | Benchchem [benchchem.com]

Technical Guide: Solubility of Mercury(II) Perchlorate Trihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available information on the solubility of Mercury(II) perchlorate (B79767) trihydrate in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, factors influencing the dissolution of inorganic salts in organic media, and a generalized experimental protocol for determining solubility. This guide is intended to assist researchers in estimating the solubility of Mercury(II) perchlorate trihydrate and in designing appropriate experimental procedures for its use in organic solvent systems.

Introduction

Mercury(II) perchlorate, in its various hydrated forms including the trihydrate (Hg(ClO₄)₂·3H₂O), is a powerful oxidizing agent.[1] Its application in organic synthesis and other areas of chemical research necessitates a thorough understanding of its solubility in non-aqueous media. This guide synthesizes the available data and theoretical principles governing the solubility of this compound in organic solvents.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | Hg(ClO₄)₂·3H₂O | [1] |

| Molecular Weight | 453.51 g/mol | [2] |

| Appearance | White crystalline powder/solid | [1][3] |

| Density | ~4 g/cm³ | [3] |

Solubility Data

Table 1: Qualitative Solubility of Mercury(II) Perchlorate in Various Solvents

| Solvent | Type | Solubility | Reference(s) |

| Water | Polar Protic | Soluble | [3][4] |

| Ethanol | Polar Protic | Soluble | [5] |

| Acetone | Polar Aprotic | Soluble | [5] |

| Benzene | Non-polar | Insoluble | [3] |

| Hexane | Non-polar | Insoluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | [6][7] |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | [8] |

*Note: While specific data for Mercury(II) perchlorate is unavailable for DMSO and DMF, these are strong organic solvents for a wide range of inorganic salts and are miscible with water.[7][8]

Factors Influencing Solubility in Organic Solvents

The principle of "like dissolves like" is the primary determinant of solubility.[9][10][11][12] For an ionic compound like this compound, several factors govern its solubility in organic solvents.

-

Polarity of the Solvent: Polar solvents are more likely to dissolve ionic salts. The polarity of the solvent molecules facilitates the solvation of the mercury (Hg²⁺) and perchlorate (ClO₄⁻) ions, overcoming the lattice energy of the solid crystal.

-

Dielectric Constant of the Solvent: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

-

Solvent's Ability to Form Hydrogen Bonds: Protic solvents that can form hydrogen bonds can effectively solvate the perchlorate anion. The water of hydration in the trihydrate form also plays a role in its interaction with the solvent.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to break the crystal lattice bonds.[9][11]

-

Presence of Other Solutes: The presence of other ions can impact solubility through the common ion effect or by altering the ionic strength of the solution.[9][12]

Caption: Factors influencing the solubility of ionic salts.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a salt like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.[13][14][15]

4.1. Materials and Equipment

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Syringe filters (chemically resistant to the solvent)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for mercury analysis.

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood due to the high toxicity of mercury compounds.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid is necessary to ensure that the solution becomes saturated.

-

Place the container in a thermostatically controlled shaker or on a stirrer at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the organic solvent to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration that is within the linear range of the analytical instrument.

-

Determine the concentration of mercury in the diluted solution using ICP-MS or AAS.

-

Back-calculate the concentration of this compound in the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Repeat the experiment at different temperatures to construct a solubility curve if desired.

-

Caption: Generalized experimental workflow.

Safety Considerations

Mercury(II) perchlorate is highly toxic and a strong oxidizer. It is fatal if swallowed, in contact with skin, or if inhaled.[16] It can also cause damage to organs through prolonged or repeated exposure. As an oxidizer, it may intensify fire and can react explosively with organic materials, especially upon heating.[17][18] All work with this compound must be conducted in a fume hood with appropriate PPE.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is sparse, a qualitative understanding can be derived from general chemical principles. It is expected to be soluble in polar organic solvents and insoluble in non-polar ones. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility in their solvent systems of interest. Extreme caution must be exercised when handling this hazardous material.

References

- 1. chemimpex.com [chemimpex.com]

- 2. strem.com [strem.com]

- 3. lookchem.com [lookchem.com]

- 4. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]

- 5. Mercuric perchlorate | 7616-83-3 | Benchchem [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. entri.app [entri.app]

- 11. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. Perchlorate - Wikipedia [en.wikipedia.org]

- 18. organic chemistry - Perchlorate salts: (explosive) reactivity with methane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Thermal Decomposition of Mercury(II) Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of mercury(II) perchlorate (B79767) trihydrate (Hg(ClO₄)₂·3H₂O). The information presented herein is synthesized from available experimental data and analysis of analogous metal perchlorate compounds, offering a detailed pathway for its thermal degradation. This document is intended to support research and development activities where the thermal stability of this energetic material is a critical parameter.

Executive Summary

Mercury(II) perchlorate trihydrate is a highly energetic and toxic inorganic compound. Its thermal decomposition is a multi-step process initiated by dehydration, followed by the decomposition of the anhydrous salt into mercury(II) chloride and oxygen. This guide details the proposed decomposition pathway, associated temperature ranges, and theoretical mass loss for each stage. It also provides representative experimental protocols for the characterization of its thermal behavior using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS).

Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to occur in two primary stages: dehydration and the decomposition of the resulting anhydrous salt.

Stage 1: Dehydration

Initially, the hydrated salt loses its three molecules of water to form anhydrous mercury(II) perchlorate. While specific temperature ranges for the trihydrate are not extensively documented, by analogy with other hydrated metal salts, this process is expected to occur at relatively low temperatures, likely below 200°C.

Stage 2: Decomposition of Anhydrous Mercury(II) Perchlorate

Following dehydration, the anhydrous mercury(II) perchlorate undergoes decomposition at higher temperatures. Experimental data on a hydrated mercury(II) perchlorate suggests a primary, intense decomposition event around 273°C, with subsequent reactions at higher temperatures.[1] The most plausible decomposition reaction results in the formation of mercury(II) chloride and oxygen gas.[1] Further, smaller decomposition events observed at 475°C and 590°C may correspond to the decomposition of intermediate species or reactions of the initial decomposition products.[1]

A proposed overall decomposition pathway is visualized in the diagram below.

References

An In-depth Technical Guide to Mercury(II) Perchlorate Trihydrate

CAS Number: 73491-34-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mercury(II) perchlorate (B79767) trihydrate, a highly reactive inorganic compound with niche applications in chemical synthesis. This document consolidates critical data, experimental protocols, and safety information to support its use in a research and development setting.

Chemical and Physical Properties

Mercury(II) perchlorate trihydrate is a white crystalline solid.[1] It is soluble in water but insoluble in organic solvents like benzene (B151609) and hexane.[2][3] As a strong oxidizer, it reacts vigorously with reducing agents and combustible materials.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 73491-34-6 | [5] |

| Molecular Formula | Hg(ClO₄)₂·3H₂O | [5] |

| Molecular Weight | 453.54 g/mol | [6] |

| Appearance | White crystalline solid | [1][7] |

| Solubility | Soluble in water; Insoluble in benzene and hexane | [2][3][8] |

| Purity | ≥ 99% (Assay by titration) | [7] |

| Storage Conditions | Store at ≤ -20 °C | [7] |

Safety and Handling

This compound is a highly toxic and hazardous substance that requires stringent safety protocols. It is fatal if swallowed, inhaled, or in contact with skin.[9][10] As a strong oxidizer, it may cause fire or explosion, especially when in contact with combustible materials.[9][11]

Table 2: Hazard Identification and Safety Information

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 2 | P264, P270, P301+P310, P330, P405, P501 |

| Acute Toxicity (Dermal) | Category 1 | P262, P280, P302+P352, P310, P361+P364 |

| Acute Toxicity (Inhalation) | Category 2 | P260, P271, P284, P304+P340, P310, P403+P233, P405 |

| Oxidizing Solids | Category 1 | P210, P220, P280, P370+P378 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | P260, P314, P501 |

| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | P273, P391, P501 |

Note: This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for mercury vapors and acid gases.

Handling and Storage:

-

Handle only in a well-ventilated chemical fume hood.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Store in a cool, dry, and well-ventilated area, away from combustible materials and incompatible substances such as strong reducing agents, acids, and bases.[3][11]

-

Keep containers tightly closed.

Applications in Organic Synthesis

This compound serves as a powerful Lewis acid catalyst in various organic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions.

Sakurai-Hosomi Allylation of Isatins and Isatin (B1672199) Ketoimines

-

Reaction Setup: To a solution of isatin (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂, 5.0 mL) in a round-bottom flask, add allyltrimethylsilane (B147118) (1.2 mmol).

-

Catalyst Addition: Add this compound (0.02 mmol, 2 mol%) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-allyl-3-hydroxyoxindole.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 5. strem.com [strem.com]

- 6. Organo mercuary compounds | PPTX [slideshare.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Repeated Exposition to Mercury (II) Chloride Enhances Susceptibility to S. schenckii sensu stricto Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Cl2H6HgO11 | CID 53471339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]

An In-depth Technical Guide to the Hygroscopic Nature of Hydrated Mercury(II) Perchlorate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mercury(II) perchlorate (B79767) (Hg(ClO₄)₂) is an inorganic compound known to exist in various hydrated forms, Hg(ClO₄)₂·nH₂O, where 'n' can range from 0 to 6.[1] These compounds are recognized as white, water-soluble, and hygroscopic solids.[1] Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical physicochemical property. For highly hygroscopic materials like many perchlorate salts, this process can lead to deliquescence, where the substance absorbs enough atmospheric moisture to dissolve and form a liquid solution.[2][3][4]

Understanding the hygroscopic nature of hydrated mercury(II) perchlorate is crucial for its proper handling, storage, and application in research and development. Moisture uptake can significantly impact the material's stability, reactivity, and effective concentration. This guide outlines the expected hygroscopic properties of hydrated mercury(II) perchlorate, provides comparative data from similar compounds, and details the experimental protocols necessary for its precise characterization.

Physicochemical Properties of Hydrated Mercury(II) Perchlorate

Hydrated mercury(II) perchlorate is typically synthesized by reacting mercury(II) oxide with concentrated perchloric acid.[1] Evaporation of the resulting solution yields the hexahydrate, Hg(ClO₄)₂·6H₂O, which is a common and stable form.[1] Lower hydrates, such as the dihydrate, can be obtained by gentle heating in a vacuum.[1] The anhydrous form is challenging to produce, as further heating of the hydrates tends to form basic mercury perchlorates rather than the anhydrous salt.[1] This difficulty in removing the final water molecules is a strong qualitative indicator of the compound's affinity for water.

Hygroscopicity and Deliquescence of Perchlorate Salts

Hygroscopic substances absorb water from the air. The extent of this absorption depends on the substance's chemical nature and the ambient relative humidity (RH). Deliquescence is an extreme form of hygroscopicity. It occurs when the vapor pressure of the saturated aqueous solution of the substance is lower than the partial pressure of water vapor in the air. The specific relative humidity at which a crystalline solid begins to deliquesce is known as the Deliquescence Relative Humidity (DRH).[2][5]

Perchlorate salts, particularly those with divalent metal cations like magnesium and calcium, are known to be highly deliquescent, often having low DRH values.[2][3][5] This suggests that hydrated mercury(II) perchlorate would likely exhibit similar behavior, readily absorbing atmospheric moisture to form a saturated aqueous solution at a relatively low ambient humidity.

Quantitative Data Presentation (Comparative)

While specific DRH values for hydrated mercury(II) perchlorate are not available, data from other well-studied divalent metal perchlorates provide a valuable reference for its expected behavior. The following table summarizes the DRH for magnesium and calcium perchlorates at various temperatures.

| Compound | Temperature (K) | Deliquescence Relative Humidity (DRH) (%) | Reference |

| Mg(ClO₄)₂·6H₂O | 278 | 42.8 ± 0.6 | [2] |

| Mg(ClO₄)₂·6H₂O | 273 | 42 | [5] |

| Mg(ClO₄)₂·6H₂O | 223 | 64 | [5] |

| Ca(ClO₄)₂·4H₂O | 278 | 18.5 ± 0.5 | [2] |

| Ca(ClO₄)₂·4H₂O | 263 | 23 | [4] |

| Ca(ClO₄)₂·4H₂O | 223 | 55 | [5] |

This data suggests that hydrated mercury(II) perchlorate is likely to be a highly deliquescent salt, with a DRH that is significantly influenced by temperature.

Experimental Protocols for Hygroscopicity Determination

To quantitatively characterize the hygroscopic nature of hydrated mercury(II) perchlorate, several established analytical techniques can be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of the hydrated mercury(II) perchlorate sample (typically 5-15 mg) is placed into the DVS instrument's microbalance pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This determines the dry mass of the sample.

-

Sorption/Desorption Isotherm: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the system waits for the sample mass to equilibrate before proceeding to the next RH level. The mass increase corresponds to water uptake (sorption).

-

Desorption: After reaching the maximum RH, the process is reversed, and the RH is decreased stepwise back to 0% to measure water loss (desorption).

-

Data Analysis: The change in mass at each RH step is recorded. The moisture content is calculated as the percentage increase in mass relative to the initial dry mass. A plot of equilibrium moisture content versus relative humidity generates the moisture sorption isotherm. The DRH is identified as the humidity at which a sharp, discontinuous increase in mass occurs.

Raman Microscopy with an Environmental Cell

This technique allows for both visual observation and spectroscopic analysis of the sample as it is exposed to controlled temperature and humidity, making it ideal for determining phase transitions like deliquescence.

Methodology:

-

Sample Placement: A small number of hydrated mercury(II) perchlorate crystals are placed on a substrate (e.g., quartz) inside an environmental cell, which is mounted on a Raman microscope stage.

-

Environmental Control: The temperature and relative humidity inside the cell are precisely controlled by a flow of mixed wet and dry gases.

-

Observation: The experiment begins at a low RH. The humidity is then slowly increased while the sample is continuously monitored using optical microscopy.

-

Phase Transition Detection: Deliquescence is identified visually as the point where the crystalline solid transforms into a liquid droplet.[4][6]

-

Spectroscopic Confirmation: Simultaneously, Raman spectra are collected. The solid-to-liquid phase transition is confirmed by characteristic changes in the Raman spectrum, such as the broadening of vibrational bands (e.g., the O-H stretching region) and shifts in the perchlorate (ClO₄⁻) vibrational modes.[4][6] The RH at which this transition occurs is recorded as the DRH.

Visualization of Processes and Workflows

Logical Flow of Deliquescence

The following diagram illustrates the logical progression from a stable crystalline solid to a deliquesced solution as a function of environmental humidity.

References

An In-depth Technical Guide to the Reaction of Mercury(II) Perchlorate with Aqueous Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reaction between mercury(II) perchlorate (B79767), Hg(ClO₄)₂, and aqueous ammonia (B1221849), NH₃(aq). The primary focus is on the synthesis, characterization, and thermal properties of the principal product, tetraamminemercury(II) perchlorate, --INVALID-LINK--₂. This document details the experimental protocols for its preparation and summarizes key quantitative data from various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, Raman spectroscopy, and thermal analysis. The information is intended to serve as a crucial resource for researchers in inorganic chemistry, materials science, and pharmacology, particularly those investigating the coordination chemistry of mercury and its potential applications or toxicological implications.

Introduction

The reaction of mercury(II) salts with ammonia has been a subject of interest in inorganic chemistry for over a century, leading to the discovery of a diverse range of mercury-ammine complexes. The reaction of mercury(II) perchlorate with aqueous ammonia is a classic example of a complexation reaction where the aquated mercury(II) ion, [Hg(H₂O)₆]²⁺, undergoes ligand exchange with ammonia molecules. This reaction is of fundamental importance for understanding the coordination chemistry of mercury(II) and the principles of ligand substitution.

The primary product of this reaction is the crystalline solid, tetraamminemercury(II) perchlorate, --INVALID-LINK--₂.[1] The formation and stability of this complex are highly dependent on the molar ratio of ammonia to mercury(II) in the solution.[1] At high ammonia concentrations, the tetraammine complex is the dominant species.[1]

The study of such mercury complexes is not purely academic. While mercury compounds are well-known for their toxicity, understanding their coordination chemistry is vital for developing chelation therapies for mercury poisoning and for the remediation of mercury-contaminated environments. Furthermore, the unique structural and electronic properties of mercury complexes continue to be of interest in materials science.

This guide will provide a detailed examination of the synthesis and characterization of tetraamminemercury(II) perchlorate, presenting the available quantitative data in a structured format and illustrating the key processes with clear diagrams.

Reaction of Mercury(II) Perchlorate with Aqueous Ammonia

The addition of aqueous ammonia to a solution of mercury(II) perchlorate results in the displacement of water ligands from the coordination sphere of the mercury(II) ion by ammonia molecules. The overall reaction leads to the precipitation of white, crystalline tetraamminemercury(II) perchlorate.

2.1. Reaction Stoichiometry and Equilibrium

The balanced chemical equation for the primary reaction is:

Hg(ClO₄)₂(aq) + 4 NH₃(aq) → --INVALID-LINK--₂(s)

The reaction is an equilibrium process influenced by the concentration of ammonia. In aqueous solution, the mercury(II) ion is typically present as the hexaaquamercury(II) ion, [Hg(H₂O)₆]²⁺. The reaction proceeds through a stepwise substitution of water ligands by ammonia.

The molar ratio of ammonia to mercury(II) is a critical factor. At NH₃:Hg(II) mole ratios below 3-4, solid --INVALID-LINK--₂ precipitates while [Hg(H₂O)₆]²⁺ ions remain in the solution.[1] At high molar ratios (up to 130), the tetraamminemercury(II) complex, [Hg(NH₃)₄]²⁺, is the dominant species in the solution.[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of tetraamminemercury(II) perchlorate.

3.1. Synthesis of Tetraamminemercury(II) Perchlorate

A detailed experimental protocol for the synthesis of single crystals of --INVALID-LINK--₂ is as follows:

-

Materials:

-

Mercury(II) perchlorate (Hg(ClO₄)₂)

-

Anhydrous ammonia gas (NH₃)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of mercury(II) perchlorate.

-

Cool the solution to a temperature below 10 °C using an ice bath.

-

Pass a slow stream of anhydrous ammonia gas through the cooled solution with continuous stirring.

-

Continue the addition of ammonia gas until a white precipitate of tetraamminemercury(II) perchlorate is formed.

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the product in a desiccator over a suitable drying agent.

-

3.2. Characterization Methods

The synthesized tetraamminemercury(II) perchlorate can be characterized using a variety of analytical techniques to confirm its identity and purity.

-

Single-Crystal X-ray Diffraction: To determine the crystal structure, including bond lengths and angles.

-

¹⁹⁹Hg NMR Spectroscopy: To probe the coordination environment of the mercury(II) ion in solution.

-

Raman Spectroscopy: To identify the vibrational modes of the Hg-N bonds and the perchlorate anion.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To investigate the thermal stability and decomposition pathway of the complex.

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of tetraamminemercury(II) perchlorate.

Table 1: Crystallographic Data for --INVALID-LINK--₂

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| Hg-N Bond Distances | 2.175(14) Å, 2.255(16) Å, 2 x 2.277(9) Å | [1] |

| Mean Hg-N Bond Distance (in solution) | 2.226(6) Å | [1] |

| N-Hg-N Bond Angle | 122.1(7)° (between the two shortest Hg-N bonds) | [1] |

| Coordination Geometry | Distorted tetrahedral | [1] |

Table 2: Spectroscopic Data for --INVALID-LINK--₂

| Technique | Parameter | Value | Reference |

| ¹⁹⁹Hg NMR | Chemical Shift (δ) | The chemical shift is highly dependent on the coordination environment. For tetrahedral mercury(II) complexes, the chemical shifts are significantly different from octahedral complexes. Specific values for [Hg(NH₃)₄]²⁺ in aqueous ammonia are part of a broader study on mercury solvation. | [2][3] |

| Raman Spectroscopy | Principal bands of the [Hg(NH₃)₄]²⁺ complex have been assigned. | [1] |

Table 3: Thermal Analysis Data for --INVALID-LINK--₂

| Technique | Observation | Temperature | Product | Reference |

| TGA/DSC | Decomposition | 400 K | --INVALID-LINK--₂ | [1] |

Visualizations

5.1. Reaction Pathway

Caption: Logical flow of the reaction from aqueous mercury(II) perchlorate to the final product.

5.2. Experimental Workflow

Caption: Step-by-step workflow for the synthesis and characterization of the product.

Thermal Decomposition

Upon heating, tetraamminemercury(II) perchlorate undergoes decomposition. At 400 K, it loses two molecules of ammonia to form diamminemercury(II) perchlorate, --INVALID-LINK--₂.[1] In this decomposition product, the mercury(II) ion is linearly coordinated to two ammonia molecules, with a mean Hg-N bond distance of 2.055(6) Å.[1] Further heating would lead to the decomposition of the perchlorate anion, which can be hazardous.

Safety Considerations

Mercury(II) perchlorate and its ammine complexes are highly toxic and should be handled with extreme caution. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Perchlorate salts are strong oxidizing agents and can form explosive mixtures with organic materials or reducing agents, especially upon heating. Therefore, care must be taken to avoid contact with incompatible materials, and heating should be performed with appropriate shielding.

Conclusion

The reaction between mercury(II) perchlorate and aqueous ammonia provides a straightforward route to the synthesis of tetraamminemercury(II) perchlorate. The formation and stability of this complex are dependent on the reaction conditions, particularly the ammonia to mercury(II) molar ratio. The product has been well-characterized by a range of modern analytical techniques, providing detailed insights into its structure and thermal behavior. This technical guide consolidates the key findings from the literature to provide a valuable resource for professionals working with mercury compounds. The detailed protocols and compiled data will aid in the safe and effective study of this and related mercury-ammine complexes.

References

- 1. Coordination chemistry of mercury(II) in liquid and aqueous ammonia solution and the crystal structure of tetraamminemercury(II) perchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Solvation of the Mercury(II) Ion - a <sup>199</sup>Hg NMR Study | SLU publication database (SLUpub) [publications.slu.se]

- 3. The solvation of the mercury(II) ion-a 199Hg NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Tetraamminemercury(II) Perchlorate from Mercury(II) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and structural characteristics of tetraamminemercury(II) perchlorate (B79767), --INVALID-LINK--₂, a coordination complex formed from the reaction of mercury(II) perchlorate with ammonia (B1221849). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Introduction

Tetraamminemercury(II) perchlorate is an inorganic coordination compound where a central mercury(II) ion is coordinated to four ammonia ligands. The perchlorate ions act as counter-ions. The formation of this complex is a classic example of a Lewis acid-base reaction, where the mercury(II) cation (Lewis acid) accepts electron pairs from the ammonia molecules (Lewis bases). Understanding the synthesis and properties of such ammine complexes is crucial in various fields of chemistry, including coordination chemistry, materials science, and analytical chemistry.

Synthesis of Tetraamminemercury(II) Perchlorate

The formation of tetraamminemercury(II) perchlorate is achieved through the direct reaction of mercury(II) perchlorate with ammonia. The reaction can be carried out using either aqueous ammonia or gaseous ammonia.

Preparation of the Precursor: Mercury(II) Perchlorate Solution

Hydrated mercury(II) perchlorate is typically prepared by the reaction of mercury(II) oxide with concentrated perchloric acid.

Reaction: HgO + 2 HClO₄ → Hg(ClO₄)₂ + H₂O

A detailed experimental protocol for the in-situ preparation of the mercury(II) perchlorate solution is as follows:

Experimental Protocol: Preparation of Mercury(II) Perchlorate Solution

| Step | Procedure |

| 1. Reagent Preparation | Carefully weigh a stoichiometric amount of mercury(II) oxide (HgO). |

| 2. Acid Addition | In a well-ventilated fume hood, place the HgO in a suitable reaction vessel. Slowly and cautiously add a stoichiometric amount of concentrated perchloric acid (e.g., 70%) to the HgO with constant stirring. The reaction is exothermic and should be controlled by cooling the vessel in an ice bath. |

| 3. Dissolution | Continue stirring the mixture until all the mercury(II) oxide has dissolved, resulting in a clear solution of mercury(II) perchlorate. |

| 4. Dilution (if necessary) | The resulting solution can be carefully diluted with deionized water to achieve the desired concentration for the subsequent reaction. |

Formation of Tetraamminemercury(II) Perchlorate

Crystalline tetraamminemercury(II) perchlorate precipitates upon the addition of a sufficient concentration of ammonia to a mercury(II) perchlorate solution.[1]

Reaction: Hg(ClO₄)₂ + 4 NH₃ → --INVALID-LINK--₂

Experimental Protocol: Synthesis of Tetraamminemercury(II) Perchlorate

| Step | Procedure |

| 1. Reaction Setup | Place the prepared mercury(II) perchlorate solution in a reaction vessel equipped with a magnetic stirrer and cool it to below 10 °C in an ice bath. |

| 2. Ammonia Addition | Slowly bubble gaseous ammonia through the cooled and stirred solution. Alternatively, concentrated aqueous ammonia can be added dropwise. A white precipitate of tetraamminemercury(II) perchlorate will form. |

| 3. Molar Ratio | To ensure the formation of the tetraammine complex, a high molar ratio of ammonia to mercury(II) is required. At NH₃:Hg(II) mole ratios below 3-4, solid --INVALID-LINK--₂ precipitates while hydrated mercury(II) ions remain in solution. At high mole ratios, the [Hg(NH₃)₄]²⁺ complex dominates in the solution from which the crystalline product can be obtained.[1] |

| 4. Precipitation & Isolation | Continue the addition of ammonia until precipitation is complete. Collect the white crystalline precipitate by vacuum filtration. |

| 5. Washing | Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with a suitable solvent like ethanol (B145695) to aid in drying. |

| 6. Drying | Dry the purified crystals in a vacuum desiccator over a suitable drying agent to a constant weight. |

Quantitative Data

The following tables summarize the key quantitative data for tetraamminemercury(II) perchlorate.

Table 1: Physicochemical Properties of Tetraamminemercury(II) Perchlorate

| Property | Value | Reference |

| Chemical Formula | --INVALID-LINK--₂ | |

| Molar Mass | 467.58 g/mol | |

| Appearance | White crystalline solid | |

| Decomposition Temperature | Decomposes to --INVALID-LINK--₂ at 400 K (127 °C) | [1] |

Table 2: Crystallographic and Structural Data for Tetraamminemercury(II) Perchlorate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| Coordination Geometry | Distorted tetrahedral | [1] |

| Hg-N Bond Distances (Å) | 2.175(14), 2.255(16), 2.277(9) (x2) | [1] |

| N-Hg-N Angle (°) | 122.1(7) (between the two shortest Hg-N bonds) | [1] |

Table 3: Vibrational Spectroscopy Data for the [Hg(NH₃)₄]²⁺ Complex

The principal bands in the vibrational spectrum of the [Hg(NH₃)₄]²⁺ complex have been assigned.[1] (Note: Specific band assignments and frequencies were mentioned as assigned in the literature, but a detailed table was not provided in the search results.)

Diagrams

Chemical Reaction Pathway

The following diagram illustrates the formation of tetraamminemercury(II) perchlorate from mercury(II) perchlorate and ammonia.

Caption: Formation of Tetraamminemercury(II) Perchlorate.

Experimental Workflow

This diagram outlines the key steps in the synthesis of tetraamminemercury(II) perchlorate.

References

An In-depth Technical Guide to the Hydrolysis of Mercury(II) Perchlorate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of mercury(II) perchlorate (B79767), Hg(ClO₄)₂, in aqueous solutions. Mercury's interaction with water is a fundamental aspect of its aqueous chemistry and is critical for understanding its speciation, bioavailability, and toxicity in various environments, including biological systems relevant to drug development. This document details the equilibrium reactions, quantitative hydrolysis data, experimental protocols for characterization, and the thermodynamic underpinnings of the process.

Introduction to Mercury(II) Hydrolysis

In aqueous solutions, the mercury(II) ion, Hg²⁺, is strongly acidic and undergoes hydrolysis, a reaction in which water molecules coordinate to the metal ion and subsequently deprotonate to form hydroxo complexes. The perchlorate anion (ClO₄⁻) is a very weak ligand and does not form strong complexes with Hg²⁺, making mercury(II) perchlorate solutions ideal for studying the fundamental hydrolysis behavior of the mercuric ion. The extent of hydrolysis is highly dependent on the pH of the solution.

The primary hydrolysis reactions for mercury(II) in a non-complexing medium like perchlorate are as follows:

-

First Hydrolysis Step: Hg²⁺ + H₂O ⇌ HgOH⁺ + H⁺

-

Second Hydrolysis Step: Hg²⁺ + 2H₂O ⇌ Hg(OH)₂ + 2H⁺

-

Third Hydrolysis Step: Hg²⁺ + 3H₂O ⇌ Hg(OH)₃⁻ + 3H⁺

These reactions demonstrate that as the pH increases (concentration of H⁺ decreases), the equilibrium shifts to the right, favoring the formation of hydroxylated mercury species.

Quantitative Data on Mercury(II) Hydrolysis

The speciation of mercury(II) in aqueous solution is governed by the equilibrium constants of its hydrolysis reactions. These constants have been determined by various researchers, and a compilation of critically evaluated data is presented below.

Table 1: Equilibrium Constants for Mercury(II) Hydrolysis at 298 K

| Equilibrium Reaction | log K (Baes and Mesmer, 1976)[1] | log K (Powell et al., 2005)[1] | log K (Brown and Ekberg, 2016)[1] |

| Hg²⁺ + H₂O ⇌ HgOH⁺ + H⁺ | -3.40 | -3.40 ± 0.08 | -3.40 ± 0.08 |

| Hg²⁺ + 2H₂O ⇌ Hg(OH)₂ + 2H⁺ | -6.17 | -5.98 ± 0.06 | -5.96 ± 0.07 |

| Hg²⁺ + 3H₂O ⇌ Hg(OH)₃⁻ + 3H⁺ | - | -21.1 | -21.1 ± 0.3 |

Note: These values are for infinite dilution.

Thermodynamic Parameters

Table 2: Standard Thermodynamic Properties of Relevant Species at 298.15 K

| Species | State | ΔH°f (kJ/mol) | S° (J/mol·K) |

| Hg²⁺ | aq | 170.21 | -32.2 |

| H₂O | l | -285.83 | 69.9 |

| H⁺ | aq | 0 | 0 |

| HgO | cr, red | -90.79 | 70.3 |

Note: Data sourced from publicly available thermochemical tables.

The enthalpy of reaction for the hydrolysis steps can be calculated from the standard enthalpies of formation of the products and reactants. However, the standard enthalpies of formation for HgOH⁺(aq) and Hg(OH)₂(aq) are not consistently reported.

Experimental Protocols

The determination of hydrolysis constants for metal ions like mercury(II) is primarily achieved through potentiometric titrations. Spectrophotometry and calorimetry are also valuable techniques for characterizing the system.

Potentiometric Titration for Determination of Hydrolysis Constants

This method involves monitoring the hydrogen ion concentration (pH) of a mercury(II) perchlorate solution as a strong base is added.

Materials and Reagents:

-

Mercury(II) perchlorate (Hg(ClO₄)₂) stock solution

-

Perchloric acid (HClO₄)

-

Sodium hydroxide (B78521) (NaOH), carbonate-free

-

Sodium perchlorate (NaClO₄) for maintaining constant ionic strength

-

High-purity water (e.g., deionized, distilled)

-

Calibrated glass electrode and a reference electrode (e.g., Ag/AgCl)

-

Potentiometer or pH meter with high precision

-

Thermostated titration vessel

-

Burette

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of mercury(II) perchlorate. The concentration should be accurately known.

-

Prepare a standardized solution of carbonate-free sodium hydroxide.

-

Prepare a solution of perchloric acid, standardized against the NaOH solution.

-

Prepare a concentrated solution of sodium perchlorate to be used as the ionic medium.

-

-

Titration Setup:

-

In a thermostated vessel, place a known volume of a solution containing a known concentration of mercury(II) perchlorate and an excess of perchloric acid.

-

Add a sufficient amount of sodium perchlorate to maintain a constant and high ionic strength (e.g., 3 M).

-

Immerse the calibrated glass and reference electrodes into the solution.

-

Allow the system to reach thermal equilibrium.

-

-

Titration:

-

Titrate the solution with the standardized sodium hydroxide solution.

-

After each addition of titrant, allow the potential reading to stabilize before recording the value.

-

Continue the titration until a precipitate begins to form or over a desired pH range.

-

-

Data Analysis:

-

The raw data consists of pairs of added base volume and measured potential (or pH).

-

Calculate the average number of hydroxide ions bound per mercury ion (Z) at each point in the titration.

-

Plot Z as a function of -log[H⁺].

-

Use computational methods (e.g., curve-fitting software) to analyze the Z vs. -log[H⁺] data to determine the hydrolysis constants (βpq) for the formation of various Hg_p(OH)_q species.

-

Spectrophotometric Analysis

UV-Vis spectrophotometry can be used to study the formation of different mercury(II) hydroxo complexes, as they may have distinct absorption spectra.

Procedure:

-

Prepare a series of mercury(II) perchlorate solutions at different pH values, maintaining a constant mercury concentration and ionic strength.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Analyze the changes in the spectra as a function of pH to identify the formation of different species and to calculate their formation constants.

Calorimetric Measurement of Enthalpy of Hydrolysis

Isothermal titration calorimetry (ITC) can be used to directly measure the heat changes associated with the hydrolysis reactions, allowing for the determination of the enthalpy of reaction.

Procedure:

-

In the sample cell of an ITC instrument, place a solution of mercury(II) perchlorate at a known pH.

-

In the titration syringe, place a standardized solution of a strong base (e.g., NaOH).

-

Titrate the mercury(II) solution with the base and measure the heat evolved or absorbed after each injection.

-

The resulting data can be analyzed to determine the enthalpy changes for the hydrolysis reactions.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Stepwise hydrolysis of the aqueous mercury(II) ion.

References

Methodological & Application

Application Notes and Protocols: Mercury(II) Perchlorate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Mercury(II) perchlorate (B79767) (Hg(ClO₄)₂) is a powerful and versatile Lewis acid catalyst employed in a range of organic transformations. Its high electrophilicity enables the activation of various functional groups, facilitating key bond-forming reactions. These application notes provide an overview of its utility in several synthetic methodologies, complete with detailed experimental protocols and comparative data.

Sakurai-Hosomi Allylation of Isatins and Isatin (B1672199) Ketoimines

Quantitative Data

Table 1: Optimization of Catalyst Loading and Reaction Conditions for the Allylation of N-Methylisatin.

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 2.0 | CH₂Cl₂ | 24 | 95 |

| 2 | 1.0 | CH₂Cl₂ | 24 | 96 |

| 3 | 0.5 | CH₂Cl₂ | 24 | 95 |

| 4 | 0.1 | CH₂Cl₂ | 48 | 92 |

| 5 | 1.0 | THF | 48 | 94 |

| 6 | 1.0 | Toluene | 24 | 85 |

Reaction conditions: N-methylisatin (0.4 mmol), allyltrimethylsilane (B147118) (2.0 equiv.), catalyst, solvent (2.0 mL) at room temperature.

Experimental Protocol

-

To a dry reaction vial, add the isatin substrate (0.4 mmol, 1.0 equiv.) and mercury(II) perchlorate trihydrate (e.g., 1.0 mol%, 0.004 mmol).

-

Add anhydrous dichloromethane (B109758) (2.0 mL) to the vial.

-

Add allyltrimethylsilane (2.0 equiv., 0.8 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-allyl-3-hydroxyoxindole product.

Logical Workflow

Cycloisomerization of α-Allenols to 2,5-Dihydrofurans

Mercury(II) perchlorate is an effective catalyst for the cycloisomerization of α-allenols, yielding substituted 2,5-dihydrofurans. This transformation is highly chemoselective and proceeds efficiently under mild conditions. The reaction is general and applicable to a variety of substrates, including those with alkyl and aryl substituents, as well as enantiopure allenols.

Quantitative Data

Table 2: Representative Yields for the Cycloisomerization of α-Allenols.

| Substrate | Product | Catalyst | Yield |

| α-Aryl-α-allenol | 2-Aryl-2,5-dihydrofuran | Hg(ClO₄)₂·3H₂O | Good to Excellent |

| α-Alkyl-α-allenol | 2-Alkyl-2,5-dihydrofuran | Hg(ClO₄)₂·3H₂O | Good to Excellent |

Experimental Protocol

General Procedure for the Hg(ClO₄)₂-Catalyzed Cycloisomerization of α-Allenols:

Note: The following is a general protocol based on typical conditions for such cycloisomerizations. Specific reaction parameters may require optimization.

-

Dissolve the α-allenol substrate (1.0 equiv.) in a suitable solvent such as acetonitrile (B52724).

-

Add this compound (typically 1-5 mol%) to the solution.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Proposed Catalytic Cycle

Synthesis of Spiro[4.5]decatrienediones from Allenyl Ketones

The catalytic prowess of mercury(II) perchlorate extends to the synthesis of complex carbocyclic frameworks. Treatment of p-methoxybenzyl allenyl ketones with a catalytic amount of Hg(ClO₄)₂ in a mixture of acetonitrile and water affords spiro[4.5]decatrienediones in good yields. This method provides a direct entry to the spiro[4.5]decane core found in several natural products.

Quantitative Data

Table 3: Spirocyclization of an Allenyl Ketone.

| Substrate | Catalyst Loading | Solvent | Yield (%) |

| p-Methoxybenzyl allenyl ketone | 1% Hg(ClO₄)₂ | Acetonitrile/Water | Good |

Experimental Protocol

General Procedure for the Hg(ClO₄)₂-Catalyzed Synthesis of Spiro[4.5]decatrienediones:

Note: This is a generalized procedure and may require optimization for specific substrates.

-

Prepare a solution of the allenyl ketone substrate in a mixture of acetonitrile and water.

-

Add mercury(II) perchlorate (1 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting residue by flash column chromatography to yield the spiro[4.5]decatrienedione.

Reaction Pathway

Disclaimer: Mercury compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Waste containing mercury must be disposed of according to institutional and environmental regulations.

References

Application Notes and Protocols: Mercury(II) Perchlorate in Sakurai-Hosomi Allylation of Isatins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Principle

Experimental Protocols

General Procedure for the Hg(ClO₄)₂·3H₂O Catalyzed Sakurai-Hosomi Allylation of Isatins

This protocol is adapted from the work of Cao et al.[2]

Materials:

-

Substituted Isatin (B1672199)

-

Mercury(II) perchlorate (B79767) trihydrate (Hg(ClO₄)₂·3H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the isatin (1.0 mmol, 1.0 equiv).

-

Add anhydrous dichloromethane (5.0 mL).

-

Add allyltrimethylsilane (2.0 mmol, 2.0 equiv).

-

Add Mercury(II) perchlorate trihydrate (0.01 mmol, 0.01 equiv, 1 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[6]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-allyl-3-hydroxyoxindole.

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the optimization of the reaction conditions for the allylation of N-methylisatin with allyltrimethylsilane.[6]

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Hg(ClO₄)₂·3H₂O (2) | CH₂Cl₂ | 4 | 95 |

| 2 | Hg(ClO₄)₂·3H₂O (2) | CH₃CN | 24 | 60 |

| 3 | Hg(ClO₄)₂·3H₂O (2) | THF | 24 | 45 |

| 4 | Hg(ClO₄)₂·3H₂O (2) | Toluene | 24 | 30 |

| 5 | Hg(ClO₄)₂·3H₂O (2) | Dioxane | 24 | 35 |

| 6 | Hg(ClO₄)₂·3H₂O (1) | CH₂Cl₂ | 4 | 98 |

| 7 | Hg(ClO₄)₂·3H₂O (0.1) | CH₂Cl₂ | 12 | 95 |

Reaction conditions: N-methylisatin (0.4 mmol), allyltrimethylsilane (0.8 mmol) in the specified solvent (2 mL) at room temperature.[6]

Substrate Scope: Allylation of Various Isatins

The optimized conditions were applied to a range of substituted isatins, demonstrating the broad applicability of this method.

| Entry | Isatin Substituent (R) | Product | Time (h) | Yield (%) |

| 1 | H | 3-allyl-3-hydroxyindolin-2-one | 4 | 95 |

| 2 | Me | 3-allyl-3-hydroxy-1-methylindolin-2-one | 4 | 98 |

| 3 | Bn | 1-benzyl-3-allyl-3-hydroxyindolin-2-one | 4 | 96 |

| 4 | 5-Br | 5-bromo-3-allyl-3-hydroxyindolin-2-one | 6 | 92 |

| 5 | 5-Cl | 3-allyl-5-chloro-3-hydroxyindolin-2-one | 6 | 93 |

| 6 | 5-Me | 3-allyl-3-hydroxy-5-methylindolin-2-one | 5 | 94 |

| 7 | 5-OMe | 3-allyl-3-hydroxy-5-methoxyindolin-2-one | 5 | 90 |

Reaction conditions: Isatin (0.4 mmol), allyltrimethylsilane (0.8 mmol), Hg(ClO₄)₂·3H₂O (1 mol%) in CH₂Cl₂ (2 mL) at room temperature.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the allylation of isatins.

Proposed Catalytic Cycle

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Hg(ClO4)2·3H2O catalyzed Sakurai-Hosomi allylation of isatins and isatin ketoimines using allyltrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Hg(ClO4)2·3H2O catalyzed Sakurai-Hosomi allylation of isatins and isatin ketoimines using allyltrimethylsilane. | Semantic Scholar [semanticscholar.org]

- 4. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 5. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols: Intramolecular Hydroalkoxylation of Allenes using Mercury(II) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intramolecular hydroalkoxylation of α-allenols catalyzed by Mercury(II) perchlorate (B79767) trihydrate (Hg(ClO₄)₂·3H₂O). This method offers an efficient and selective route to synthesize 2,5-dihydrofurans, which are valuable structural motifs in various biologically active compounds and natural products. The use of the inexpensive and water-tolerant mercury(II) salt presents a practical alternative to precious metal catalysts.

Overview and Advantages

The intramolecular hydroalkoxylation of allenes is a powerful transformation for the synthesis of heterocyclic compounds. Mercury(II) perchlorate has been demonstrated to be an effective catalyst for the cycloisomerization of α-allenols, yielding 2,5-dihydrofurans with high efficiency and selectivity.

Key Advantages:

-

Cost-Effective: Mercury(II) perchlorate is significantly cheaper than commonly used precious metal catalysts such as gold, platinum, or palladium.

-

Water and Air Tolerance: The catalyst, Hg(ClO₄)₂·3H₂O, is a stable salt that can be handled in the air and is tolerant to moisture, simplifying reaction setup.

-

High Efficiency and Selectivity: The reaction proceeds efficiently under mild conditions to afford the desired 2,5-dihydrofuran (B41785) products with excellent selectivity.

-

Broad Substrate Scope: The method is applicable to a wide range of α-allenols, including those with alkyl and aryl substituents, as well as enantiopure substrates and tertiary allenols.

Data Presentation

The following tables summarize the quantitative data for the intramolecular hydroalkoxylation of various α-allenols catalyzed by Mercury(II) perchlorate.

Table 1: Cycloisomerization of Alkyl-Substituted α-Allenols

| Entry | Substrate (α-Allenol) | R¹ | R² | R³ | Time (h) | Yield (%) |

| 1 | 1a | n-Bu | H | H | 1 | 98 |

| 2 | 1b | n-Hex | H | H | 1 | 98 |

| 3 | 1c | Bn | H | H | 1.5 | 95 |

| 4 | 1d | H | n-Bu | H | 1 | 99 |

| 5 | 1e | H | n-Hex | H | 1 | 97 |

| 6 | 1f | H | H | n-Bu | 2 | 96 |

| 7 | 1g | H | H | n-Hex | 2 | 95 |

Reaction Conditions: Substrate (0.2 mmol), Hg(ClO₄)₂·3H₂O (5 mol %), CH₂Cl₂ (2 mL), Room Temperature.

Table 2: Cycloisomerization of Aryl-Substituted α-Allenols

| Entry | Substrate (α-Allenol) | Ar | Time (h) | Yield (%) |

| 1 | 1h | Ph | 1 | 99 |

| 2 | 1i | 4-MeC₆H₄ | 1 | 98 |

| 3 | 1j | 4-MeOC₆H₄ | 1 | 97 |

| 4 | 1k | 4-FC₆H₄ | 1 | 99 |

| 5 | 1l | 4-ClC₆H₄ | 1 | 98 |

| 6 | 1m | 4-BrC₆H₄ | 1 | 99 |

| 7 | 1n | 2-Naphthyl | 1.5 | 96 |

Reaction Conditions: Substrate (0.2 mmol), Hg(ClO₄)₂·3H₂O (5 mol %), CH₂Cl₂ (2 mL), Room Temperature.

Table 3: Cycloisomerization of Tertiary and Enantiopure α-Allenols

| Entry | Substrate (α-Allenol) | R | Time (h) | Yield (%) | ee (%) |

| 1 | 1o | Me | 3 | 94 | - |

| 2 | 1p | n-Pr | 3 | 95 | - |

| 3 | (R)-1a | n-Bu | 1 | 98 | >99 |

| 4 | (R)-1h | Ph | 1 | 99 | >99 |

Reaction Conditions: Substrate (0.2 mmol), Hg(ClO₄)₂·3H₂O (5 mol %), CH₂Cl₂ (2 mL), Room Temperature.

Experimental Protocols

3.1. General Procedure for the Cycloisomerization of α-Allenols